N-[4-(difluoromethoxy)-2-methylphenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including oxidation, esterification, addition, methylation, and hydrolysis . The process typically starts with propargyl alcohol and proceeds through several intermediate stages to achieve the final product with high purity.
Industrial Production Methods
Industrial production of this compound requires advanced synthetic techniques and equipment. The process involves careful control of reaction conditions to ensure high yield and purity. Safety measures are essential to prevent exposure to hazardous chemicals and to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N~4~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it is known to inhibit very long chain fatty acid elongase, affecting fatty acid elongation steps crucial for cell proliferation and growth .
Comparison with Similar Compounds
Similar Compounds
Pyroxasulfone: An isoxazoline compound with similar structural features and biological activities.
3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid: Shares the pyrazolyl group and exhibits related chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its diverse scientific research applications make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C20H17F2N5O3 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)-2-methylphenyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17F2N5O3/c1-10-6-13(29-20(21)22)4-5-15(10)24-18(28)14-7-16(12-8-23-27(3)9-12)25-19-17(14)11(2)26-30-19/h4-9,20H,1-3H3,(H,24,28) |
InChI Key |
VRCKFZHKIRPXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CN(N=C4)C |
Origin of Product |
United States |
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